molecular formula C16H17ClN2O B12188783 2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12188783
M. Wt: 288.77 g/mol
InChI Key: GTXOQGHRFHQEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide is a chemical compound that features a benzamide core substituted with a chloro group, a cyclopentyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzoyl chloride derivative, which undergoes a series of reactions to introduce the chloro, cyclopentyl, and pyrrole substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopentyl-5-(1H-pyrazol-1-yl)benzamide: This compound is structurally similar but contains a pyrazole ring instead of a pyrrole ring.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Another related compound with different substituents on the benzamide core.

Uniqueness

2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

2-chloro-N-cyclopentyl-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C16H17ClN2O/c17-15-8-7-13(19-9-3-4-10-19)11-14(15)16(20)18-12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,18,20)

InChI Key

GTXOQGHRFHQEBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.